1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17481887
Molecular Formula: C8H10ClFN2
Molecular Weight: 188.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClFN2 |
|---|---|
| Molecular Weight | 188.63 g/mol |
| IUPAC Name | 1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H10ClFN2/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3,7H,4,11-12H2 |
| Standard InChI Key | MDRSNVUIBDECBJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)Cl)C(CN)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (1S)-1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine, reflecting its absolute configuration at the chiral center (C1) and the positions of the halogen substituents on the aromatic ring . The (S) designation indicates that the priority groups around the chiral center follow a counterclockwise orientation according to the Cahn-Ingold-Prelog rules.
Molecular Descriptors
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Molecular Formula:
The compound’s structure features a planar phenyl ring with electron-withdrawing substituents (Cl and F) that influence its electronic distribution and reactivity. The ethane-1,2-diamine group introduces two primary amine functionalities, enabling participation in hydrogen bonding and coordination chemistry.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of vicinal diamines, including (1S)-1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine, often employs multi-step telescoped reactions. A representative approach involves:
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Epoxide Formation: Reaction of a substituted benzaldehyde with chloromethyl phenyl sulfone to yield an epoxysulfone intermediate .
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Aminolysis: Treatment of the epoxide with a primary amine (e.g., benzylamine) under mild conditions to open the epoxide ring, forming a β-amino alcohol .
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Reduction: Sodium borohydride () reduces the β-amino alcohol to the vicinal diamine .
For the target compound, the starting material would be 2-chloro-3-fluorobenzaldehyde. Critical parameters include reaction temperature (0–25°C), solvent polarity (dichloromethane or ethanol), and stoichiometric control to minimize side reactions .
Industrial-Scale Production
Large-scale synthesis typically utilizes continuous flow reactors to enhance yield and reproducibility. Purification involves crystallization or column chromatography to achieve >95% enantiomeric excess . Challenges include managing the hygroscopic nature of the diamine and preventing racemization during storage.
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and partially soluble in ethanol. Insoluble in nonpolar solvents like hexane .
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Stability: Sensitive to oxidation; storage under inert gas (N) at −20°C is recommended .
Comparative Analysis of Structural Analogues
| Compound Name | Molecular Formula | Key Structural Differences |
|---|---|---|
| (1S)-1-(3-Chloro-4-fluorophenyl)ethane-1,2-diamine | Halogen positions reversed (Cl at 3, F at 4) | |
| 1-(4-Chlorophenyl)ethane-1,2-diamine | Lacks fluorine substituent | |
| 1-(2-Fluorophenyl)ethane-1,2-diamine | Lacks chlorine substituent |
The 2-chloro-3-fluoro substitution pattern in the target compound enhances its dipole moment (calculated: 2.8 D) compared to monosubstituted analogues, potentially improving membrane permeability in biological systems .
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